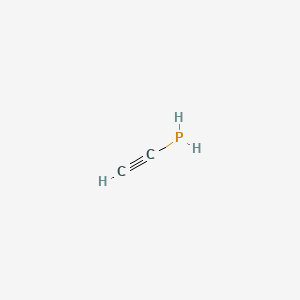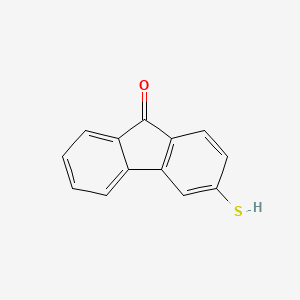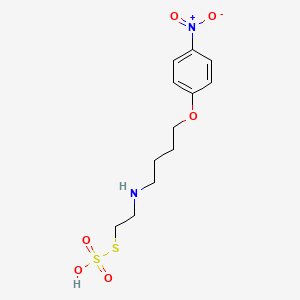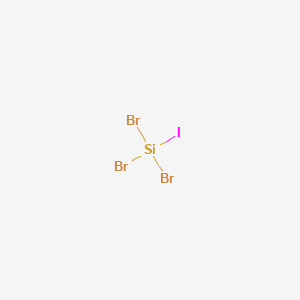
Tribromo(iodo)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribromo(iodo)silane is a chemical compound with the molecular formula Br₃ISi It is a member of the silane family, which consists of silicon atoms bonded to halogens
Métodos De Preparación
Tribromo(iodo)silane can be synthesized through several methods. One common approach involves the reaction of silicon tetraiodide (SiI₄) with bromine (Br₂) under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Another method involves the direct halogenation of silane (SiH₄) with a mixture of bromine and iodine, which also requires specific reaction conditions to achieve the desired product .
Análisis De Reacciones Químicas
Tribromo(iodo)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silicon dioxide (SiO₂) and other silicon-based oxides.
Reduction: It can be reduced to form simpler silanes or silicon hydrides.
Substitution: this compound can participate in substitution reactions where the halogen atoms are replaced by other functional groups. .
Aplicaciones Científicas De Investigación
Tribromo(iodo)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-based compounds and materials. Its unique halogenation pattern makes it valuable for creating complex molecular structures.
Materials Science: This compound is utilized in the production of advanced materials, including silicon-based polymers and coatings.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in diagnostic tools
Mecanismo De Acción
The mechanism of action of tribromo(iodo)silane involves its ability to form strong bonds with other elements and compounds. The silicon atom in the molecule can interact with various substrates, facilitating the formation of new chemical bonds. This property is particularly useful in catalysis and materials synthesis, where precise control over chemical reactions is required .
Comparación Con Compuestos Similares
Tribromo(iodo)silane can be compared to other halogenated silanes, such as tribromosilane (Br₃SiH) and triiodosilane (SiI₃H). While all these compounds share a silicon core bonded to halogens, this compound’s unique combination of bromine and iodine atoms gives it distinct reactivity and properties. This makes it particularly useful in applications where specific halogenation patterns are required .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Propiedades
Número CAS |
13536-76-0 |
|---|---|
Fórmula molecular |
Br3ISi |
Peso molecular |
394.70 g/mol |
Nombre IUPAC |
tribromo(iodo)silane |
InChI |
InChI=1S/Br3ISi/c1-5(2,3)4 |
Clave InChI |
IEEWZQKDVQIFOB-UHFFFAOYSA-N |
SMILES canónico |
[Si](Br)(Br)(Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


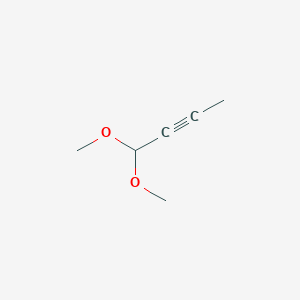
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
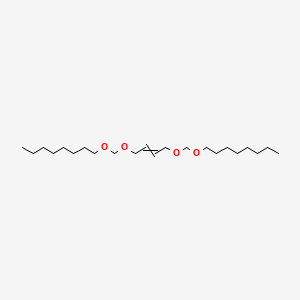
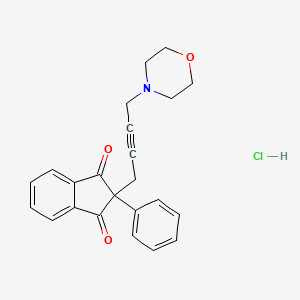
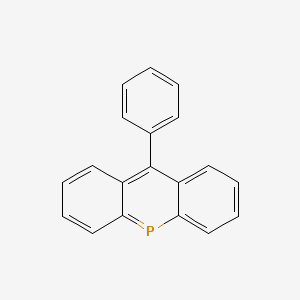
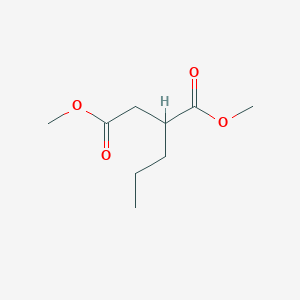
![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)

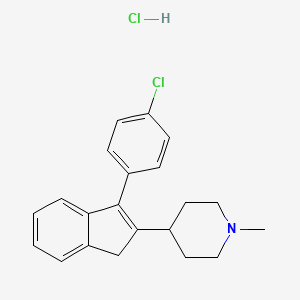
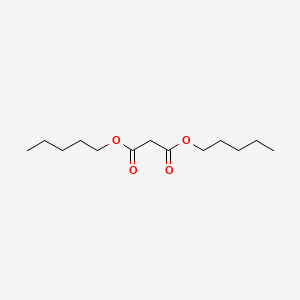
![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)
